molecular formula C27H43NO10 B605303 Ald-Ph-PEG6-t-butyl ester CAS No. 2055013-49-3

Ald-Ph-PEG6-t-butyl ester

Cat. No.: B605303
CAS No.: 2055013-49-3
M. Wt: 541.64
InChI Key: DODVDQNRIUQKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ald-Ph-PEG6-t-butyl ester involves the reaction of benzaldehyde with polyethylene glycol (PEG) and t-butyl ester. The aldehyde group reacts with hydrazide and aminooxy groups, while the t-butyl ester can be de-protected under acidic conditions to form free acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aldehyde group.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially involving the aldehyde group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ald-Ph-PEG6-t-butyl ester is widely used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Ald-Ph-PEG6-t-butyl ester involves its reactive aldehyde group, which readily reacts with hydrazide and aminooxy groups. The t-butyl ester group can be de-protected under acidic conditions to form a free acid, which can further participate in various chemical reactions. The hydrophilic PEG linker increases the compound’s water solubility, making it suitable for biological applications .

Comparison with Similar Compounds

    Ald-PEG-t-butyl ester: Similar structure but lacks the phenyl group.

    Ald-Ph-PEG4-t-butyl ester: Shorter PEG linker.

    Ald-Ph-PEG8-t-butyl ester: Longer PEG linker

Uniqueness: Ald-Ph-PEG6-t-butyl ester is unique due to its specific PEG linker length (six ethylene glycol units), which provides an optimal balance between hydrophilicity and molecular size. This makes it particularly useful in applications requiring enhanced solubility and bioavailability .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO10/c1-27(2,3)38-25(30)8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-28-26(31)24-6-4-23(22-29)5-7-24/h4-7,22H,8-21H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODVDQNRIUQKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ald-Ph-PEG6-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Ald-Ph-PEG6-t-butyl ester
Reactant of Route 3
Reactant of Route 3
Ald-Ph-PEG6-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Ald-Ph-PEG6-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Ald-Ph-PEG6-t-butyl ester
Reactant of Route 6
Ald-Ph-PEG6-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.